(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
The compound is a complex organic molecule that contains a naphtho[1,2-d]thiazole core, which is a polycyclic aromatic system with a thiazole ring fused to a naphthalene . It also has a piperidin-1-ylsulfonyl group and a benzamide group attached via a double bond, which suggests it might have interesting reactivity or biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (naphthalene and thiazole), a sulfonyl group, and an amide group. The double bond suggests the possibility of geometric isomerism .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse due to the presence of several different functional groups. The aromatic rings might undergo electrophilic aromatic substitution, while the amide could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its aromaticity, polarity, and the presence of hydrogen bond donors and acceptors .Scientific Research Applications
Proteomics Research
Medicinal Chemistry
Anticancer Research
Future Directions
properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-26-22-20-8-4-3-7-17(20)11-14-21(22)31-24(26)25-23(28)18-9-12-19(13-10-18)32(29,30)27-15-5-2-6-16-27/h3-4,7-14H,2,5-6,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKPVQPCDQJUBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide |
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